molecular formula C19H32N2O2 B6056950 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one

2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6056950
M. Wt: 320.5 g/mol
InChI Key: XKYVDCBCGHODLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as BCT-197, is a novel compound that has been gaining attention in the scientific community for its potential therapeutic applications. BCT-197 is a spirocyclic compound that belongs to the class of diazaspiro compounds. This compound has been shown to exhibit anti-inflammatory and anti-fibrotic properties, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one exerts its anti-inflammatory and anti-fibrotic effects through the inhibition of the TGF-β signaling pathway. TGF-β is a cytokine that plays a crucial role in the regulation of cell growth, differentiation, and apoptosis. Dysregulation of the TGF-β signaling pathway has been implicated in the pathogenesis of various diseases, including fibrosis and cancer. This compound inhibits the activation of TGF-β receptors, thereby preventing the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-fibrotic effects in various in vitro and in vivo models. In animal models of idiopathic pulmonary fibrosis and liver fibrosis, this compound has been shown to reduce the extent of fibrosis and improve lung and liver function. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro, indicating its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its specificity for the TGF-β signaling pathway, its anti-inflammatory and anti-fibrotic properties, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its relatively low solubility and stability, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, the potential therapeutic applications of this compound in other diseases, such as cancer and cardiovascular diseases, should be explored. Finally, the development of novel analogs of this compound with improved solubility and stability may further enhance its therapeutic potential.

Synthesis Methods

The synthesis of 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of a cyclohexylmethylamine derivative with a butyryl chloride derivative, followed by a cyclization reaction. The final product is obtained through a purification process using column chromatography. The synthesis of this compound has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-fibrotic properties, making it a promising candidate for the treatment of various diseases such as idiopathic pulmonary fibrosis, liver fibrosis, and chronic obstructive pulmonary disease. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of these diseases.

properties

IUPAC Name

2-butanoyl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2/c1-2-7-17(22)21-13-11-19(15-21)10-6-12-20(18(19)23)14-16-8-4-3-5-9-16/h16H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYVDCBCGHODLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC2(C1)CCCN(C2=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.